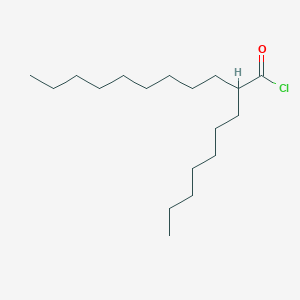
2-Heptylundecanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptylundecanoyl chloride: is an organic compound with the molecular formula C18H35ClO . It is a type of acid chloride, specifically a derivative of undecanoic acid where the hydrogen atom of the carboxyl group is replaced by a heptyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 2-Heptylundecanoyl chloride can be synthesized through the reaction of undecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent like dichloromethane or chloroform. The reaction proceeds as follows:
C11H23COOH+SOCl2→C11H23COCl+SO2+HCl
The product, this compound, is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions: 2-Heptylundecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
科学的研究の応用
2-Heptylundecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Heptylundecanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and other nucleophilic groups present in organic and biological molecules .
類似化合物との比較
Undecanoyl chloride: Similar in structure but lacks the heptyl group.
Heptanoyl chloride: A shorter chain acid chloride with similar reactivity.
Decanoyl chloride: Another similar compound with a different chain length.
Uniqueness: 2-Heptylundecanoyl chloride is unique due to its specific chain length and the presence of both heptyl and undecanoic acid moieties. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications .
特性
CAS番号 |
78865-81-3 |
|---|---|
分子式 |
C18H35ClO |
分子量 |
302.9 g/mol |
IUPAC名 |
2-heptylundecanoyl chloride |
InChI |
InChI=1S/C18H35ClO/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3 |
InChIキー |
NNNPOJOAHGLLCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















